4-methoxy-N-methylbenzenesulfonamide

説明

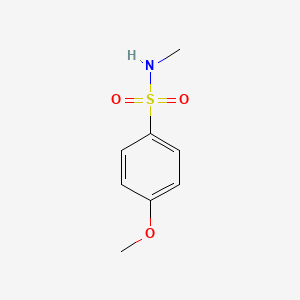

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-7(12-2)4-6-8/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVZZDAOKBAWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368821 | |

| Record name | 4-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7010-86-8 | |

| Record name | 4-Methoxy-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7010-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 4 Methoxy N Methylbenzenesulfonamide and Analogues

Conventional Synthetic Approaches to N-Methylbenzenesulfonamides

The foundational methods for synthesizing N-methylbenzenesulfonamides have long relied on robust and well-established chemical reactions. These conventional approaches are prized for their reliability and scalability, forming the bedrock of sulfonamide chemistry.

Sulfonyl Chloride-Amine Condensation Reactions

The most direct and widely practiced method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. This reaction, often referred to as sulfonylation, forms the sulfur-nitrogen bond that characterizes the sulfonamide functional group. In the context of 4-methoxy-N-methylbenzenesulfonamide, this involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine (B109427).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) or pyridine, and the reaction is often performed in a suitable solvent like dichloromethane (B109758) at or below room temperature. orgsyn.org For instance, the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide is achieved by reacting 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine (B45378) in dichloromethane with triethylamine as the base, cooled in an ice-water bath. orgsyn.org A similar procedure can be applied to synthesize the N,N-dimethyl analogue by reacting 4-methoxybenzenesulfonyl chloride with a dimethylamine (B145610) solution. prepchem.com The high reactivity of sulfonyl chlorides makes them excellent building blocks for creating complex sulfonamides through straightforward reactions with various amines.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

| 4-Methoxybenzenesulfonyl chloride | Dimethylamine (50% aq. solution) | Tetrahydrofuran | 4-Methoxy-N,N-dimethylbenzenesulfonamide | High | prepchem.com |

| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine / Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | Not specified | orgsyn.org |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine / Dichloromethane | N-Benzyl-4-methylbenzenesulfonamide | Not specified | nsf.gov |

Multi-step Synthesis Protocols

For example, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process. nsf.govresearchgate.net First, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding primary 4-methylbenzenesulfonamide. This intermediate is then subjected to benzylation (an N-alkylation reaction) to afford the final N-benzyl-substituted product. nsf.govresearchgate.net This stepwise approach allows for greater control and the synthesis of diverse analogues by varying the amine in the first step and the alkylating agent in the second. The use of protecting groups, as demonstrated in the synthesis of sulfanilamide, is another key strategy in multi-step synthesis to mask reactive functional groups like amines while other parts of the molecule are modified.

Advanced Synthetic Techniques and Methodological Innovations

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These innovations offer improved efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. organic-chemistry.orguniss.it In sulfonamide synthesis, microwaves can be used to accelerate the reaction of sulfonic acids or their salts directly with amines, bypassing the need to isolate the often-sensitive sulfonyl chloride intermediates. organic-chemistry.org

One such method involves a two-step microwave process where a sulfonic acid is first activated with 2,4,6-trichloro- prepchem.comamazonaws.comeurjchem.com-triazine (TCT) and triethylamine in acetone (B3395972). The resulting intermediate is then treated with an amine and sodium hydroxide (B78521) under further microwave irradiation to produce the sulfonamide in high purity and excellent yield. organic-chemistry.org This technique is noted for its operational simplicity, broad substrate scope, and good functional group tolerance. organic-chemistry.orgamazonaws.com Microwave assistance has also been successfully applied to the synthesis of complex sulfonamide derivatives, such as pyrazoline-containing benzenesulfonamides, with reactions completed in minutes rather than hours. nih.govnih.gov

| Starting Material | Activating Agent | Key Features | Reaction Time | Reference |

| Sulfonic Acids / Salts | 2,4,6-trichloro- prepchem.comamazonaws.comeurjchem.com-triazine (TCT) | Bypasses sulfonyl chloride isolation, high yields | 30 minutes total | organic-chemistry.org |

| Chalcones and para-hydrazinobenzenesulfonamide | None | Synthesis of complex pyrazoline derivatives | 12 minutes | nih.gov |

Nucleophilic Substitution Pathways in N-Alkylation

N-Alkylation of a pre-formed primary sulfonamide is a versatile method for preparing N-substituted analogues like this compound. This approach involves the deprotonation of the sulfonamide nitrogen to form a nucleophilic sulfonamide anion, which then reacts with an alkylating agent, such as an alkyl halide. nih.gov

Various conditions have been developed to facilitate this nucleophilic substitution. For instance, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide can be alkylated with 3-phenylpropyl bromide using potassium carbonate as the base in dimethylformamide (DMF). orgsyn.org More advanced methods utilize different alkylating agents and catalytic systems. An efficient manganese-catalyzed "borrowing hydrogen" approach allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign process that produces water as the only byproduct. acs.org Other methods include the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for an external catalyst. nih.gov

| Sulfonamide Substrate | Alkylating Agent | Catalyst/Base | Key Feature | Reference |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | Potassium Carbonate | Standard SN2 alkylation | orgsyn.org |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | Borrows hydrogen from alcohol; green chemistry | acs.org |

| p-Toluenesulfonamide | 1-Phenethyl trichloroacetimidate | None (Thermal) | Catalyst-free alkylation | nih.gov |

Desulfonylative Reactivity in Derivative Synthesis

The sulfonyl group is often considered a stable functional group, but its cleavage (desulfonylation) can be a useful synthetic strategy. researchgate.net Desulfonylative reactions typically involve the reductive removal of the entire sulfonyl group, replacing it with a hydrogen atom. This process is valuable when the sulfonamide group is used as a protecting group for an amine, as seen in the Fukuyama amination, where a 2-nitrobenzenesulfonamide (B48108) is cleaved using a thiol and base to liberate the free amine. orgsyn.org

More advanced desulfonylative reactions use the sulfonyl group as a leaving group in cross-coupling reactions. While less common for benzenesulfonamides compared to sulfones, this type of reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfur moiety, opening pathways to a wider range of derivatives. The Julia-Lythgoe olefination, for example, involves the reductive elimination of a β-hydroxy sulfone to form an alkene, showcasing the synthetic utility of removing a sulfonyl group to create new functionality. researchgate.net

Regioselective Functionalization and Derivatization Strategies

Functionalization of this compound and its analogues is primarily achieved through modifications at the methoxy (B1213986) group or by introducing varied side chains at the nitrogen or aryl positions. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

Strategies for O-Substitution

The principal strategy for substitution at the oxygen of the 4-methoxy group involves a two-step process: O-demethylation followed by subsequent O-alkylation or O-arylation.

O-Demethylation: The cleavage of the methyl ether is a key transformation that unmasks a reactive phenol (B47542) group (4-hydroxy-N-methylbenzenesulfonamide), which serves as a versatile intermediate for further derivatization. This reaction is often the rate-determining step in synthetic pathways aimed at valorizing lignin-derived aromatic compounds, a process catalyzed by cytochrome P450 enzymes in nature. eltislab.comrsc.org In laboratory synthesis, several reagents are effective for this purpose. Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective but require careful handling. Alternatively, enzymatic methods using cytochrome P450 have been shown to principally demethylate methoxyflavones. nih.gov Kinetic simulations of O-demethylation have been used to understand reaction rates and pathways. researchgate.net

Table 1: Selected Methods for O-Demethylation of Aryl Methyl Ethers

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | Highly effective for cleaving aryl methyl ethers. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | A strong acid method; can be harsh for sensitive substrates. |

| Thiolates (e.g., Sodium Ethanethiolate) | DMF, reflux | Nucleophilic cleavage, useful for specific applications. |

| Cytochrome P450 Enzymes | Biocatalytic conditions | High selectivity and mild conditions, mimicking biological pathways. eltislab.comnih.gov |

Once the hydroxyl group is exposed, the resulting 4-hydroxy-N-methylbenzenesulfonamide can undergo various O-alkylation or O-arylation reactions, such as the Williamson ether synthesis, to introduce a wide array of new functional groups. organic-chemistry.org

Introduction of Complex Side Chains

Introducing complex side chains is crucial for developing structure-activity relationships in medicinal chemistry. nih.govnih.govresearchgate.net This can be achieved by targeting either the sulfonamide nitrogen or the aryl ring.

N-Alkylation: The sulfonamide nitrogen provides a key handle for introducing structural diversity. While traditional methods often rely on alkyl halides, modern catalytic approaches offer greater efficiency and substrate scope. ionike.comnih.govnih.gov The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful, atom-economical strategy. acs.orgorganic-chemistry.org In this approach, a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then condenses with the sulfonamide, and the catalyst returns the hydrogen to the resulting imine, affording the N-alkylated product with water as the only byproduct. acs.org Various transition metals, including iridium, ruthenium, and manganese, have been shown to effectively catalyze this transformation, allowing for the N-alkylation of sulfonamides with a diverse range of primary alcohols. acs.orgorganic-chemistry.orgrsc.orgnih.govfigshare.com

Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alcohol Substrate Scope | Key Advantages |

|---|---|---|

| Mn(I) PNP Pincer Complex | Benzylic and primary aliphatic alcohols acs.orgorganic-chemistry.org | Earth-abundant metal, high yields, excellent functional group tolerance. acs.orgorganic-chemistry.org |

| [Cp*IrCl₂]₂ / t-BuOK | Broad range, including various primary and secondary alcohols acs.org | High versatility, effective at low catalyst loadings. acs.org |

| FeCl₂ / K₂CO₃ | Benzylic alcohols ionike.com | Inexpensive iron catalyst, environmentally benign. ionike.com |

| Water-Soluble Iridium Complex | Various alcohols in aqueous media rsc.org | Enables reaction in water, a green solvent. rsc.org |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and sustainability of synthesizing this compound and its analogues, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, catalyst, base, temperature, and reaction time.

Solvent Effects: The reaction medium can profoundly influence reaction outcomes. For instance, studies on sulfonamide synthesis have shown that solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), and ethanol (B145695) can be effective, whereas acetonitrile (B52724) and acetone may inhibit polymerization in certain contexts. nih.gov The use of sustainable media, such as deep eutectic solvents (DESs) based on choline (B1196258) chloride, has been shown to afford high yields (up to 97%) in sulfonamide synthesis at room temperature, offering a green alternative to volatile organic compounds. uniba.itresearchgate.net

Catalyst and Base Selection: The choice of catalyst is critical, particularly in N-alkylation reactions. nih.gov Similarly, the base used can impact yield and reaction time. A systematic study employing response surface methodology identified that using 0.5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O) at 0–5°C could produce sulfonamides in excellent yields within minutes. tandfonline.com This demonstrates that minimizing excess reagents can enhance efficiency and sustainability. tandfonline.com

Temperature and Reaction Time: Temperature is a critical parameter that must be controlled to balance reaction rate with the prevention of side reactions. Optimization studies have shown that adjusting the temperature can significantly alter yields. nih.gov For example, in the synthesis of certain sulfinamides, reactions at 0°C provided better yields compared to those at 25°C or -20°C. nih.gov Reaction time is another crucial factor; monitoring the reaction progress allows for quenching at the point of maximum product formation before significant degradation or byproduct formation occurs. nih.govresearchgate.net

Table 3: Illustrative Optimization of a Model Sulfonamide Synthesis

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Ethyl Acetate | 20 researchgate.net |

| 2 | Solvent | Dichloromethane (DCM) | 55 nih.gov |

| 3 | Solvent | Deep Eutectic Solvent (ChCl/Glycerol) | >90 uniba.it |

| 4 | Base (1.1 eq) | Triethylamine (TEA) | Moderate nih.gov |

| 5 | Base (0.5 eq) | LiOH·H₂O | >90 tandfonline.com |

| 6 | Temperature | -20 °C | Low nih.gov |

| 7 | Temperature | 0-5 °C | >90 tandfonline.com |

These examples underscore the importance of a systematic approach to optimizing each reaction parameter to achieve high yields and develop robust, scalable synthetic protocols. tandfonline.comresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, a unique vibrational fingerprint of the compound can be obtained.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-methoxy-N-methylbenzenesulfonamide is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent chemical bonds. The high-wavenumber region of the spectrum typically displays the C-H stretching vibrations. For the aromatic ring, these bands are expected to appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the N-methyl and methoxy (B1213986) groups are anticipated in the 2980-2850 cm⁻¹ region.

One of the most informative regions of the spectrum for this molecule is where the sulfonamide group vibrations occur. The SO₂ group exhibits strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretching vibration is typically observed between 1350 cm⁻¹ and 1310 cm⁻¹, while the symmetric stretch is found in the 1165 cm⁻¹ to 1140 cm⁻¹ range. The presence of these intense bands provides clear evidence for the sulfonamide functionality.

The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Additionally, the C-O stretching of the methoxy group gives rise to bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The S-N stretching vibration is generally weaker and can be found in the 940-850 cm⁻¹ range. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2850 | Aliphatic C-H Stretching (CH₃) |

| 1600-1450 | Aromatic C=C Stretching |

| 1350-1310 | Asymmetric SO₂ Stretching |

| 1165-1140 | Symmetric SO₂ Stretching |

| ~1250 | Asymmetric C-O Stretching (methoxy) |

| ~1040 | Symmetric C-O Stretching (methoxy) |

| 940-850 | S-N Stretching |

Raman Spectroscopy (if applicable)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, providing detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The para-substituted aromatic ring gives rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group are shielded and appear at a higher field (lower ppm), while the protons ortho to the electron-withdrawing sulfonamide group are deshielded and resonate at a lower field (higher ppm).

The methoxy group protons (O-CH₃) appear as a sharp singlet, and the N-methyl group protons (N-CH₃) also present as a singlet, but at a slightly downfield position due to the influence of the adjacent sulfonyl group. The integration of these signals confirms the number of protons in each unique environment.

Table 2: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic H (ortho to SO₂NCH₃) |

| ~6.95 | Doublet | 2H | Aromatic H (ortho to OCH₃) |

| ~3.85 | Singlet | 3H | Methoxy (OCH₃) |

| ~2.65 | Singlet | 3H | N-methyl (NCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of six distinct carbon signals are expected due to the symmetry of the para-substituted ring. The carbon atom attached to the methoxy group is the most deshielded of the aromatic carbons due to the oxygen's electron-donating resonance effect. Conversely, the carbon atom bonded to the sulfonamide group is also significantly deshielded. The remaining aromatic carbons appear at chemical shifts influenced by their position relative to the two substituents. The methoxy and N-methyl carbons appear in the aliphatic region of the spectrum.

Table 3: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Aromatic C (C-OCH₃) |

| ~131 | Aromatic C (C-SO₂) |

| ~129 | Aromatic CH (ortho to SO₂NCH₃) |

| ~114 | Aromatic CH (ortho to OCH₃) |

| ~55.5 | Methoxy (OCH₃) |

| ~28.5 | N-methyl (NCH₃) |

Two-Dimensional NMR Techniques (if applicable)

Although specific experimental 2D NMR data for this compound is not widely published, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would provide definitive structural confirmation.

A COSY spectrum would show a correlation between the two aromatic doublets, confirming their ortho-coupling relationship. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons, as well as the methoxy and N-methyl carbons, by correlating their respective ¹H and ¹³C NMR signals. youtube.comyoutube.com

Mass Spectrometry Investigations

Mass spectrometry serves as a cornerstone in the structural analysis of organic compounds, offering profound insights into their molecular weight and fragmentation patterns. For this compound, both low and high-resolution mass spectrometric techniques are pivotal in confirming its identity and elucidating its structural intricacies.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, primarily showing the protonated molecule. In the positive ion mode, this compound is expected to readily form a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 202.0532.

While ESI is a soft ionization method, collision-induced dissociation (CID) can be employed to induce fragmentation. The fragmentation of aromatic sulfonamides often follows predictable pathways. A characteristic fragmentation of sulfonamides involves the cleavage of the S-N bond and the S-C bond. For this compound, key fragmentation pathways would likely involve the loss of the methylamino group (-NHCH₃) or the methoxy group (-OCH₃). A significant fragmentation pathway for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), leading to a loss of 64 Da from the parent ion. This rearrangement is influenced by substituents on the aromatic ring. nih.govnih.gov

A plausible fragmentation pattern would involve the initial protonated molecule at m/z 202, which could then undergo cleavage of the S-N bond. Another prominent fragmentation would be the loss of SO₂ to yield an ion at m/z 138. Further fragmentation of the 4-methoxybenzenesulfonyl moiety (m/z 171) could lead to the formation of a characteristic ion at m/z 107, corresponding to the methoxyphenyl cation, and a further loss of a methyl group to give an ion at m/z 92.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

|---|---|---|

| [M+H]⁺ | 202.0532 | - |

| [M+H - SO₂]⁺ | 138.0555 | SO₂ |

| [CH₃OC₆H₄SO₂]⁺ | 171.0116 | NHCH₃ |

| [CH₃OC₆H₄]⁺ | 107.0497 | SO₂, NHCH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of the neutral molecule of this compound (C₈H₁₁NO₃S) is 201.04596439 Da. nih.gov

An experimental HRMS measurement that yields a mass value extremely close to this theoretical value would unequivocally confirm the molecular formula of the compound. For instance, the observation of a protonated molecule [M+H]⁺ with an m/z value of 202.0532 ± 0.0005 would strongly support the assigned elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃S |

| Theoretical Exact Mass | 201.04596439 Da |

| Expected [M+H]⁺ Ion (m/z) | 202.0532 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring.

Aromatic compounds typically exhibit two main absorption bands: a primary band (E-band) around 200 nm and a secondary band (B-band) around 255 nm, which arises from π → π* transitions. The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

The methoxy group (-OCH₃) is an electron-donating group, which typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. The sulfonamide group (-SO₂NHCH₃) is an electron-withdrawing group. In a para-substituted benzene ring with both an electron-donating and an electron-withdrawing group, the charge transfer character of the electronic transitions can be enhanced, often leading to a significant bathochromic shift of the secondary band. Therefore, this compound would be expected to show a primary absorption band in the region of 220-240 nm and a secondary absorption band at a wavelength longer than that of benzene (255 nm), likely in the range of 260-280 nm.

| Electronic Transition | Expected Absorption Range (λmax) |

|---|---|

| Primary Band (π → π) | ~220-240 nm |

| Secondary Band (π → π) | ~260-280 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data provides empirical evidence for the compound's chemical formula. For this compound, with the molecular formula C₈H₁₁NO₃S, the theoretical elemental composition can be calculated. nih.gov

The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 47.74 |

| Hydrogen | H | 5.51 |

| Nitrogen | N | 6.96 |

| Oxygen | O | 23.85 |

| Sulfur | S | 15.93 |

Crystallographic Analysis and Supramolecular Architecture of 4 Methoxy N Methylbenzenesulfonamide Compounds

Single Crystal X-ray Diffraction Studies

A cornerstone of understanding the solid-state structure of a chemical compound, single-crystal X-ray diffraction provides precise atomic coordinates, allowing for a detailed analysis of its three-dimensional arrangement.

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group of 4-methoxy-N-methylbenzenesulfonamide has not been reported. This fundamental data is essential for describing the symmetry and the arrangement of molecules within the unit cell of the crystal.

The precise conformation of the this compound molecule in the solid state is unknown. An analysis of torsion angles, which describe the rotation around single bonds (such as the C—S, S—N, and C—O bonds), would reveal the molecule's specific three-dimensional shape. This information is critical for understanding its potential interactions with other molecules. Without experimental data, a table of torsion angles cannot be generated.

For molecules containing multiple planar groups, the dihedral angle between these groups is a key structural parameter. In this case, the dihedral angle between the plane of the methoxy-substituted benzene (B151609) ring and other relevant planar fragments of the molecule has not been determined.

Intermolecular Interactions and Crystal Packing Motifs

Sulfonamides are known to form hydrogen bonds, which are crucial in directing their crystal packing. The presence of an N—H group and oxygen atoms in this compound suggests the potential for N—H···O hydrogen bonds. Weaker C—H···O interactions may also play a role. However, without crystallographic data, the existence and geometry of these hydrogen-bonding networks cannot be confirmed or described. A data table detailing these interactions is therefore not available.

Interactions involving the aromatic π-system, such as π-π stacking, are common in compounds with benzene rings. These interactions contribute to the stability of the crystal structure. Other non-covalent forces, like van der Waals interactions, also influence the molecular packing. A definitive analysis of these interactions for this compound is contingent on the availability of its crystal structure.

Supramolecular Chain and Network Formation

There is no published experimental data detailing the supramolecular chain and network formation of this compound. Analysis of related sulfonamide structures often reveals the presence of hydrogen bonds, such as N—H···O and C—H···O, which typically drive the formation of one-, two-, or three-dimensional networks. Common motifs include C(4) chains and R2 2(8) dimers formed through N—H···O hydrogen bonds between the sulfonamide groups. Furthermore, weaker interactions like C—H···π interactions can play a significant role in linking these primary structures into more complex architectures.

However, without experimental crystallographic data for this compound, any discussion of its specific supramolecular arrangement remains speculative. The presence of a methoxy (B1213986) group and an N-methyl group would influence the hydrogen bonding capabilities and steric factors, thus shaping the resulting crystal packing in a unique manner that can only be determined through empirical investigation.

A summary of intermolecular interactions commonly observed in similar sulfonamide compounds is presented in the table below for contextual understanding.

| Interaction Type | Donor | Acceptor | Common Resulting Motifs |

| Hydrogen Bond | N—H | O (sulfonamide) | C(4) chains, R2 2(8) dimers |

| Hydrogen Bond | C—H | O (sulfonamide/methoxy) | Reinforcement of networks |

| C—H···π Interaction | C—H | Aromatic ring | Linking of chains/layers |

This table is illustrative of interactions in related compounds and does not represent experimental data for this compound.

Polymorphism and Crystallization Phenomena

The existence of polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials and pharmaceutical sciences. However, there are no published reports on the investigation of polymorphism for this compound. A thorough search of scientific literature and crystallographic databases yielded no studies that have identified or characterized different crystalline forms of this compound.

The potential for polymorphism in this compound is plausible, as is the case with many flexible organic molecules. Factors such as solvent choice, crystallization temperature, and rate of cooling could potentially lead to different packing arrangements and intermolecular interactions, resulting in polymorphs with distinct physical properties. Nevertheless, in the absence of dedicated research, this remains a hypothesis.

Further research, including systematic crystallization screening and characterization by techniques such as X-ray diffraction and thermal analysis, would be necessary to ascertain whether this compound exhibits polymorphic behavior.

Computational Chemistry and in Silico Molecular Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are employed to model the intricate details of molecular and electronic structures. These theoretical approaches provide data on geometry, vibrational frequencies, and electronic orbital distributions, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For sulfonamide derivatives, calculations are commonly performed using basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net This optimization yields the lowest energy structure, providing precise information on bond lengths, bond angles, and dihedral angles.

Vibrational analysis, also performed using DFT, calculates the vibrational frequencies of the molecule. These theoretical frequencies correspond to infrared (IR) and Raman spectra, allowing for the identification of characteristic vibrations of functional groups within the molecule. For instance, the stretching vibrations of the S=O and C-S bonds in the sulfonamide group can be accurately predicted. jcsp.org.pk

Table 1: Predicted Geometrical Parameters for a Sulfonamide Core Structure This table presents typical optimized parameters for the core structure of benzenesulfonamides based on DFT calculations found in the literature for analogous compounds.

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (aryl) Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Molecules like 4-methoxy-N-methylbenzenesulfonamide can exist in various spatial orientations, or conformations, due to the rotation around single bonds. A conformational energy landscape is a map that shows the energy of the molecule as a function of these rotations. researchgate.netnih.gov By calculating the energy at different rotational angles (dihedral angles), particularly around the C-S and S-N bonds, the most stable conformers (those at energy minima) and the energy barriers to rotation can be identified. jcsp.org.pk

This analysis, often conducted through Potential Energy Surface (PES) scans, reveals the flexibility of the molecule and the relative populations of different conformers at equilibrium. jcsp.org.pk The presence of multiple low-energy minima on the landscape suggests that the molecule can easily adopt different shapes, which can be crucial for its interaction with biological targets. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov For sulfonamide derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO can be distributed across the sulfonamide group.

Table 2: Representative Frontier Molecular Orbital Energies for Sulfonamide Analogs Data derived from computational studies on similar sulfonamide compounds.

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -6.1 to -6.8 eV |

| LUMO Energy | -0.9 to -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 5.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. scholarsresearchlibrary.com For this compound, the MEP would show negative potential (red) around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in related primary or secondary sulfonamides.

Fukui function analysis provides a more quantitative prediction of local reactivity. It helps identify which atoms in a molecule are more likely to accept or donate electrons. researchgate.netresearchgate.net This analysis is crucial for understanding the regioselectivity of chemical reactions and for identifying the specific atoms involved in binding interactions.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. longdom.org This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

A key output of molecular docking simulations is the binding affinity, which is a score that estimates the strength of the interaction between the ligand and the protein. longdom.org This value, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value signifies a stronger and more stable binding. longdom.org

Docking studies on sulfonamide derivatives have shown their ability to bind to various protein targets, such as enzymes. The simulations can also reveal the specific interactions, like hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov For this compound, docking could predict its potential to inhibit specific enzymes by showing how the methoxy and sulfonamide groups fit into the active site and interact with key amino acid residues.

Table 3: Example Binding Affinities of a Sulfonamide Derivative with a Protein Receptor Illustrative data from a molecular docking study on a related benzenesulfonamide (B165840) compound.

| Compound | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | Human Breast Cancer Receptor (4FA2) | -10.26 |

| 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | Human Breast Cancer Receptor (4FA2) | -10.48 |

Source: Adapted from studies on benzenesulfonamide derivatives. longdom.org

Elucidation of Binding Modes and Key Interacting Residues

Detailed molecular docking studies and crystallographic analyses specifically elucidating the binding modes and key interacting amino acid residues for this compound with specific biological targets are not extensively detailed in publicly available scientific literature. While research on the broader class of sulfonamides often reveals interactions such as hydrogen bonding involving the sulfonamide group and hydrophobic interactions with the aromatic rings, specific data for this compound remains a subject for future investigation. nih.govresearchgate.net

Theoretical Prediction of Pharmacokinetic and Physicochemical Descriptors

The pharmacokinetic and physicochemical properties of this compound have been predicted using computational models. These descriptors are fundamental to assessing the molecule's potential drug-likeness and behavior in a biological system.

The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are critical predictors of a drug's absorption and transport properties.

TPSA: The calculated TPSA for this compound is 63.8 Ų. nih.gov This value suggests the potential for good cell membrane permeability.

Lipophilicity (LogP): The calculated XLogP3 value, a common measure of lipophilicity, is 1.3. nih.govuni.lu This indicates a balanced solubility between lipid and aqueous environments, which is often favorable for oral bioavailability.

| Descriptor | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.8 Ų | nih.gov |

| Lipophilicity (XLogP3) | 1.3 | nih.govuni.lu |

Hydrogen bonding potential is a key factor in molecular recognition and solubility.

Hydrogen Bond Donors: The molecule has one hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors: The molecule has four hydrogen bond acceptors. nih.gov

These values are within the typical range for many orally administered drugs.

| Descriptor | Count | Source |

|---|---|---|

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 4 | nih.gov |

The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A high number of rotatable bonds can sometimes negatively impact bioavailability. For this compound, the rotatable bond count is three, suggesting a relatively low and favorable degree of conformational flexibility. nih.gov

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral activity. wikipedia.orgunits.it An orally active drug generally should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A LogP value that does not exceed 5.

This compound meets all the criteria set forth by Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.

| Lipinski's Rule Parameter | Value for Compound | Rule | Compliance | Source |

|---|---|---|---|---|

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | nih.gov |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes | nih.gov |

| Molecular Mass | 201.25 g/mol | < 500 | Yes | nih.gov |

| LogP (XLogP3) | 1.3 | ≤ 5 | Yes | nih.gov |

The compound's adherence to these rules suggests it possesses physicochemical properties that are favorable for a potential orally administered drug candidate.

Reactivity Profiles and Transformational Chemistry of 4 Methoxy N Methylbenzenesulfonamide

Oxidation and Reduction Reactions

The sulfur atom and the N-methyl group of 4-methoxy-N-methylbenzenesulfonamide are the primary sites for oxidative and reductive transformations. These reactions can lead to cleavage of the nitrogen-sulfur bond or modification of the N-alkyl substituent.

Oxidative Transformations of Sulfur and Carbon Centers

The sulfonamide linkage in this compound is generally robust under mild oxidizing conditions. However, more potent reagents can effect transformations. A common oxidative pathway for secondary sulfonamides involves the carbon atom adjacent to the nitrogen. For instance, oxidation of various N-benzylsulfonamides to the corresponding N-sulfonylimines can be achieved using reagents like N-hydroxyphthalimide (NHPI) in the presence of an oxidant such as diacetoxyiodobenzene. While no specific example for the N-methyl group of this compound is readily available, it is plausible that under similar conditions, oxidation could lead to an N-formyl derivative or undergo N-demethylation.

Metabolically, in biological systems, N-alkyl sulfonamides can undergo oxidative N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes. This process would convert this compound to 4-methoxybenzenesulfonamide (B72560) and formaldehyde.

Reductive Pathways and Product Formations

The sulfonamide group is generally resistant to catalytic hydrogenation. However, it can be cleaved under more forcing reductive conditions. A common method for the reductive cleavage of the N-S bond in sulfonamides involves the use of dissolving metal reductions or other strong reducing agents. For instance, sulfonamides can be deprotected using reagents like samarium(II) iodide or through photochemical methods. These reactions typically result in the formation of the corresponding amine and sulfinic acid derivatives. In the case of this compound, reductive cleavage would yield N-methyl-4-methoxyaniline and sulfur dioxide (after workup of the sulfinic acid).

| Reduction Method | Reagents | Expected Products |

| Dissolving Metal | Na/NH₃ | N-methyl-4-methoxyaniline + 4-methoxybenzenesulfinic acid |

| Samarium(II) Iodide | SmI₂ | N-methyl-4-methoxyaniline + 4-methoxybenzenesulfinic acid |

| Photoreductive Cleavage | Organophotocatalyst, H-donor | N-methyl-4-methoxyaniline + 4-methoxybenzenesulfinic acid |

Substitution Reactions at Aromatic and Sulfonamide Nitrogen Centers

The aromatic ring and the sulfonamide nitrogen of this compound are susceptible to electrophilic and nucleophilic attack, respectively, leading to a variety of functionalized derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution directly on the unsubstituted aromatic ring of this compound is generally unfavorable due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups and harsh conditions.

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile. The resulting anion can participate in alkylation, arylation, or other coupling reactions. For example, reaction with an alkyl halide in the presence of a base would lead to the corresponding N,N-disubstituted sulfonamide.

Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the para-methoxy group. The methoxy (B1213986) group is an ortho, para-director. Since the para position is occupied by the sulfonamide group, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 2 and 6). The N-methylsulfonamido group is a deactivating group and a meta-director. Therefore, the regiochemical outcome of electrophilic substitution reactions is primarily controlled by the activating and ortho-directing methoxy group.

Nitration: Nitration of activated aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction is expected to yield primarily 4-methoxy-N-methyl-2-nitrobenzenesulfonamide. In a related example, the nitration of 4-methoxyacetanilide, which has a similar activating group, proceeds to give the 2-nitro derivative in high yield.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or without a catalyst for highly activated rings. For this compound, halogenation is expected to occur at the positions ortho to the methoxy group, yielding 2-halo-4-methoxy-N-methylbenzenesulfonamide.

| Electrophilic Reagent | Expected Major Product |

| HNO₃/H₂SO₄ | 4-methoxy-N-methyl-2-nitrobenzenesulfonamide |

| Br₂/FeBr₃ | 2-bromo-4-methoxy-N-methylbenzenesulfonamide |

| Cl₂/AlCl₃ | 2-chloro-4-methoxy-N-methylbenzenesulfonamide |

Acid-Base Equilibria and Protonation Behavior

The sulfonamide proton in N-monosubstituted sulfonamides is weakly acidic. The acidity is due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance. The pKa of the N-H bond in sulfonamides is influenced by the substituents on the aromatic ring and the nitrogen atom.

The basicity of the molecule is very low. The lone pair of electrons on the sulfonamide nitrogen is delocalized by the powerful sulfonyl group, making it unavailable for protonation. The oxygen atoms of the sulfonyl and methoxy groups also possess lone pairs but are weakly basic. Therefore, under typical acidic conditions, protonation is not a significant process.

| Compound | Predicted pKa (N-H) |

| N-methyl-p-toluenesulfonamide | 11.67 chemicalbook.com |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a chemical compound is a critical parameter influencing its environmental persistence and behavior in aqueous systems. For this compound, its stability is largely dictated by the robust nature of the sulfonamide functional group. While specific kinetic data for this exact compound are not extensively detailed in publicly accessible literature, its hydrolytic behavior can be reliably inferred from comprehensive studies on other aromatic sulfonamides.

Generally, sulfonamides are considered resistant to hydrolysis under typical environmental conditions. nih.gov Their stability is highly dependent on the pH of the aqueous solution. Studies on a range of sulfonamides have shown that these compounds are most stable in neutral to alkaline conditions. researchgate.net Specifically, many sulfonamides exhibit high hydrolytic stability at pH 9.0 and pH 7.0, with estimated half-lives often exceeding one year at 25°C. researchgate.net

The rate of hydrolysis tends to increase in acidic conditions. researchgate.net This is because the anionic form of the sulfonamide, which is more prevalent at higher pH values, is less susceptible to hydrolysis compared to the neutral or cationic forms present in acidic solutions. researchgate.net An increase in temperature also serves to accelerate the degradation process across all pH levels. researchgate.net Acyclic sulfonamides, such as this compound, are noted to be significantly more stable against acid- and base-catalyzed hydrolysis compared to their cyclic counterparts (β-sultams). researchgate.net

| pH Condition | Expected Relative Stability | Predicted Half-Life (t1/2) These are generalized predictions based on studies of similar sulfonamides and may not represent exact values for this specific compound. |

|---|---|---|

| Acidic (pH 4) | Low to Moderate | Months to >1 Year |

| Neutral (pH 7) | High | >1 Year |

| Alkaline (pH 9) | Very High | >1 Year |

The primary degradation pathway for aromatic sulfonamides under hydrolytic conditions involves the cleavage of the sulfur-nitrogen (S–N) bond. nih.govnih.gov This reaction, which can be catalyzed by acidic conditions, results in the formation of the corresponding sulfonic acid and amine. nih.gov For this compound, this pathway would yield 4-methoxybenzenesulfonic acid and methylamine (B109427).

In addition to S–N bond cleavage, other degradation pathways have been identified for some sulfonamides, including the cleavage of the carbon-sulfur (C–S) bond, which would result in the formation of aniline, and the carbon-nitrogen (C–N) bond. nih.govacs.org However, S–N bond cleavage is considered the most common hydrolytic degradation route. nih.gov The specific products formed can be identified using analytical techniques such as HPLC-DAD, LC-MS/MS, and NMR spectroscopy. acs.org

| Parent Compound | Degradation Pathway | Resulting Products |

|---|---|---|

| This compound | S–N Bond Cleavage (Primary Pathway) | 4-Methoxybenzenesulfonic acid and Methylamine |

| C–S Bond Cleavage (Secondary Pathway) | Aniline and other fragments |

Biological Activity and Mechanistic Studies of 4 Methoxy N Methylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

The capacity of 4-methoxy-N-methylbenzenesulfonamide derivatives to modulate the activity of several key enzymes has been a primary focus of research. These studies have provided insights into their potential mechanisms of action and have highlighted their promise as scaffolds for the development of novel therapeutic agents.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. In one study, a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and evaluated for their AChE inhibitory effects. One of the most active compounds in this series demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 0.075 ± 0.001 µM. nih.gov Kinetic analysis of this derivative revealed a competitive mode of inhibition, suggesting that it vies with the natural substrate for the active site of the enzyme. nih.gov

Further kinetic studies are essential to fully characterize the interactions of various this compound derivatives with both AChE and the closely related enzyme, butyrylcholinesterase (BChE). Understanding the specifics of their inhibition kinetics, including inhibition constants (Ki) and the reversibility of their binding, is critical for the development of potential treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role.

Carbonic Anhydrase (CA) Isoform Selective Inhibition (e.g., hCA II, hCA IX)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Research has extended to derivatives of this compound to explore their potential for selective inhibition of different human (h) CA isoforms. Certain hydrazonobenzenesulfonamides, which incorporate a methoxyphenyl group, have shown effective inhibition of the cytosolic isoform hCA II and the tumor-associated isoform hCA IX. nih.gov For instance, a derivative with a 4-methoxyphenyl (B3050149) group displayed a high-potency inhibitory activity against hCA II with an inhibition constant (Ki) in the nanomolar range. nih.gov Against the tumor-associated hCA IX, some of the most effective inhibitors have been identified among derivatives containing 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl moieties, with Ki values ranging between 15.4 and 23.4 nM. nih.gov

The selective inhibition of hCA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, is a key area of cancer research. The development of ureido-substituted benzenesulfonamides has shown promise in achieving selectivity for hCA IX and XII over the ubiquitous hCA II isoform. nih.gov This selectivity is often attributed to structural differences in the active sites of the isoforms, which can be exploited by designing inhibitors with specific "tail" moieties that extend from the core sulfonamide structure. nih.gov

| Compound Derivative | hCA II Inhibition (Ki) | hCA IX Inhibition (Ki) | Reference |

|---|---|---|---|

| Hydrazonobenzenesulfonamide with 4-methoxyphenyl group | Nanomolar range | Micromolar range | nih.gov |

| Hydrazonobenzenesulfonamide with 2,4-dimethoxyphenyl group | 25.2–92.4 nM | 15.4–23.4 nM | nih.gov |

| Hydrazonobenzenesulfonamide with 3,4-dimethoxyphenyl group | 25.2–92.4 nM | 15.4–23.4 nM | nih.gov |

Glyoxalase I (Glx-I) Inhibition Mechanisms

The glyoxalase system, with its key enzyme Glyoxalase I (Glx-I), plays a vital role in cellular detoxification by neutralizing cytotoxic byproducts of glycolysis. Given that cancer cells often exhibit elevated glycolytic activity, Glx-I has emerged as a potential target for anticancer therapies. Research into 1,4-benzenesulfonamide derivatives has demonstrated their potential as Glx-I inhibitors. researchgate.net In one study, several compounds from this class showed potent inhibitory activity with IC50 values below 10 µM. researchgate.net Two standout compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (B165840), displayed particularly strong Glx-I inhibition with IC50 values of 0.39 µM and 1.36 µM, respectively. researchgate.net

While these findings highlight the promise of the benzenesulfonamide scaffold for Glx-I inhibition, further studies are needed to specifically investigate derivatives of this compound. Elucidating their precise mechanisms of inhibition, whether competitive, non-competitive, or uncompetitive, will be crucial for optimizing their design as potential anticancer agents.

Lipoxygenase (LOX) Enzyme Modulation

Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammation. Derivatives of this compound have been investigated for their ability to modulate LOX activity. In a study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a 4-methoxy analogue was found to have an IC50 value of 22 µM against 12-lipoxygenase (12-LOX). nih.gov This indicates a moderate level of inhibitory activity. Interestingly, modifications to other parts of the molecule led to significant improvements in potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov For instance, replacing a thiazole (B1198619) moiety with a 2-benzothiazole resulted in an 18-fold increase in 12-LOX inhibitory activity. nih.gov

These findings suggest that the 4-methoxybenzenesulfonamide (B72560) scaffold can serve as a valuable starting point for the development of potent and selective LOX inhibitors. Further structure-activity relationship (SAR) studies are warranted to explore how different substitutions on the this compound core can fine-tune the inhibitory activity and selectivity towards different LOX isoforms.

| Compound Derivative | 12-LOX Inhibition (IC50) | Reference |

|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (4-methoxy analogue) | 22 µM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (4-bromo derivative) | 2.2 µM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (4-chloro derivative) | 6.3 µM | nih.gov |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Biosynthesis Pathway Disruption

Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. wikipedia.org This inhibition is typically competitive with the natural substrate, para-aminobenzoic acid (PABA). wikipedia.org By disrupting the synthesis of folate, which is essential for nucleic acid and protein synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and replication. wikipedia.org

While the general mechanism of DHPS inhibition by sulfonamides is well-established, specific studies on this compound derivatives are needed to determine their potency and efficacy as DHPS inhibitors. Such research would involve determining the inhibition constants (Ki) and evaluating their antibacterial activity against a range of clinically relevant bacteria. Furthermore, investigating the potential for these derivatives to act as alternative substrates for DHPS, leading to the formation of non-functional folate analogues, could provide deeper insights into their mechanism of action. nih.gov

Antimicrobial Activity Investigations

The sulfonamide functional group is a cornerstone of many antibacterial drugs. Consequently, derivatives of this compound have been explored for their potential antimicrobial properties. Studies on various sulfonamide derivatives have demonstrated a broad range of antibacterial activity, with minimum inhibitory concentration (MIC) values varying significantly depending on the specific chemical structure and the bacterial strain being tested. For instance, some novel sulfonamide derivatives have shown MIC values against Staphylococcus aureus ranging from 64 to 512 µg/ml. jocpr.com

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of benzenesulfonamides and related structures have been investigated for their antibacterial properties, showing a range of activities against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often depends on their specific structural modifications.

In a study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, researchers found that the antibacterial activity was largely confined to Gram-positive bacteria. nih.gov Many of the synthesized compounds demonstrated notable inhibitory effects against strains such as Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp.. nih.gov For instance, the most active derivative, compound 24 , exhibited Minimal Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against these Gram-positive strains. nih.gov However, none of the tested 2,4,6-trimethylbenzenesulfonyl hydrazones showed activity against the Gram-negative bacteria included in the study. nih.gov

Conversely, other related structures have demonstrated a broader spectrum of activity. A study involving compounds isolated from Calotropis gigantea, including (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide , reported activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net This suggests that the core structure and its substituents play a critical role in determining the antibacterial spectrum. The study reported that Gram-negative bacteria were more susceptible to the test compound than Gram-positive bacteria, which may be attributed to a broad spectrum of antibacterial components. researchgate.net

Guanidine (B92328) derivatives have also been explored for their antibacterial potential. Isopropoxy benzene (B151609) guanidine (IBG) has shown effective antibacterial activity against Gram-positive pathogens and also against Gram-negative pathogens when their outer membranes are permeabilized. nih.gov This highlights a common challenge in targeting Gram-negative bacteria, where the outer membrane acts as a significant permeability barrier. mdpi.commdpi.com

| Compound/Derivative Class | Bacterial Strain | Gram Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazone (compound 24) | Gram-positive reference strains | Gram-Positive | 7.81 - 15.62 | nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazones (compounds 2-26) | Gram-negative bacteria | Gram-Negative | Inactive | nih.gov |

| (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Escherichia coli | Gram-Negative | Active (Zone of inhibition data) | researchgate.net |

| (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Staphylococcus aureus | Gram-Positive | Active (Zone of inhibition data) | researchgate.net |

Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has spurred research into new antimicrobial agents. Derivatives related to the benzenesulfonamide scaffold have shown promise in this area.

A study focusing on difluorobenzamide derivatives, which are structurally related to benzenesulfonamides, demonstrated significant antimicrobial activity against MRSA. mdpi.com All five tested compounds were active against the MRSA strain ATCC 43300, with three of the derivatives displaying low MIC values of just 4 µg/mL against this highly resistant strain. mdpi.com The most potent compound in the series, compound 4 , had a MIC of 1 µg/mL against a methicillin-sensitive S. aureus (MSSA) strain. mdpi.com These compounds were also found to reverse resistance to oxacillin (B1211168) in highly resistant clinical MRSA strains at concentrations well below their own MICs. mdpi.com

Other research has explored different molecular scaffolds for anti-MRSA activity. Phloroglucinol derivatives, for example, have been identified as potent anti-MRSA agents. nih.gov One such derivative, compound A5 , exhibited an excellent MIC value of 0.98 μg/mL and a Minimum Bactericidal Concentration (MBC) of 1.95 μg/mL, which was four to eight times more potent than the standard antibiotic vancomycin. nih.gov While structurally distinct from benzenesulfonamides, these findings underscore the potential for discovering potent anti-MRSA agents through the exploration of diverse chemical scaffolds.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Difluorobenzamide derivatives (compounds 2, 4, 5) | MRSA ATCC 43300 | 4 | mdpi.com |

| Difluorobenzamide derivative (compound 4) | MSSA ATCC 25923 | 1 | mdpi.com |

| Acylphloroglucinol derivative (compound A5) | MRSA | 0.98 | nih.gov |

Mechanisms Beyond Classical Folate Pathway Inhibition

While the classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase in the folate biosynthesis pathway, recent research has identified derivatives that act through alternative mechanisms.

One notable example involves benzamide (B126) derivatives that target the bacterial cell division protein FtsZ. mdpi.com This protein is essential for forming the Z-ring, which is critical for bacterial cytokinesis. The studied difluorobenzamide derivatives were found to inhibit cell division by targeting S. aureus FtsZ. They induced a dose-dependent increase in the GTPase rate of FtsZ, which enhanced its polymerization rate and stabilized the resulting polymers. mdpi.com This mode of action is distinct from the folate pathway and represents a promising target for developing new antimicrobials. mdpi.com

Another non-classical mechanism observed with different antimicrobial compounds is the disruption of the bacterial cell membrane and the induction of oxidative stress. nih.gov Studies on an acylphloroglucinol derivative, A5 , revealed that its anti-MRSA effect was achieved through membrane damage, as evidenced by an increased concentration of extracellular potassium ions following treatment. nih.gov A further potential mechanism was the overproduction of reactive oxygen species (ROS), leading to cell death. nih.gov While these findings are not from benzenesulfonamide derivatives, they illustrate the existence of alternative bactericidal pathways that could be relevant for other classes of compounds. Similarly, the guanidine derivative IBG was found to trigger cytoplasmic membrane damage by binding to specific lipids, leading to the dissipation of the proton motive force. nih.gov

Anticancer Potential and Cellular Mechanisms

Targeting Tyrosine Kinases (e.g., EGFR TK)

Tyrosine kinases are crucial mediators in cellular signaling pathways that control cell growth, differentiation, and apoptosis. researchgate.net Their dysregulation is a hallmark of many cancers, making them a prime target for anticancer drug development. researchgate.netnih.gov The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed in various cancers, and its inhibition can lead to reduced proliferation and apoptosis induction. nih.govresearchgate.net

Benzenesulfonamide and related heterocyclic structures have been incorporated into the design of novel tyrosine kinase inhibitors. For instance, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized to possess the essential pharmacophoric features of EGFR inhibitors. researchgate.net In one study, the most potent of these compounds inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). researchgate.net

The development of resistance to existing EGFR inhibitors, often through mutations like C797S, has driven the search for next-generation drugs. nih.gov Research into fourth-generation EGFR inhibitors aims to overcome this resistance by designing molecules that can bind effectively to the mutated kinase domain. nih.govmdpi.com These efforts often involve sophisticated molecular design and screening to achieve high potency and selectivity against mutant EGFR while sparing the wild-type form to minimize toxicity. nih.govmdpi.com

Impact on Tumor Growth and Antineoplastic Effects in Cell Lines

Derivatives containing benzenesulfonamide and 4-methoxybenzene moieties have demonstrated significant cytotoxic and antineoplastic effects across a variety of human cancer cell lines.

In one study, a series of new N-benzenesulfonylguanidine derivatives showed high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values ranging from 2.5 to 5 μM. researchgate.net These compounds were also shown to be more cytotoxic against cancer cells compared to a non-cancerous human keratinocyte cell line (HaCaT). researchgate.net Another investigation of benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds with potent activity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. The most active compound had an EC50 value of 20.5 µM against the MDA-MB-231 cell line. nih.gov

Similarly, a series of novel 4-methoxy-substituted cis-khellactone derivatives exhibited potent cytotoxicity against human liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cell lines. nih.govdovepress.com The most effective compound, 12e , displayed IC50 values in the range of 6.1–9.2 μM. nih.govdovepress.com Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold also showed broad antitumor activity across 59 human cancer cell lines, with the most active compound, 20 , having a mean 50% growth inhibition (GI50) of 0.26 µM. nih.gov

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC50/EC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| N-Benzenesulfonylguanidines | MCF-7 | Breast Cancer | 2.5 - 5 | researchgate.net |

| N-Benzenesulfonylguanidines | HCT-116 | Colon Cancer | 2.5 - 5 | researchgate.net |

| Benzenesulfonamide-bearing Imidazole Derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 | nih.gov |

| Benzenesulfonamide-bearing Imidazole Derivative | IGR39 | Malignant Melanoma | 27.8 | nih.gov |

| 4-Methoxy-substituted cis-khellactone (compound 12e) | HEPG-2, SGC-7901, LS174T | Liver, Gastric, Colon Carcinoma | 6.1 - 9.2 | nih.govdovepress.com |

| Hydrazone with 4-methylsulfonylbenzene (compound 20) | 59 Human Cancer Cell Lines (mean) | Various | 0.26 | nih.gov |

| Benzenesulfonylaminoguanidine (compound 30) | HCT-116 | Colon Cancer | 8 | mdpi.com |

Cellular Pathway Modulation for Apoptosis Induction

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of 4-methoxybenzenesulfonamide and related structures can modulate key cellular pathways to trigger this process.

A detailed mechanistic study of a cytotoxic 4-methoxy-substituted cis-khellactone derivative (compound 12e ) indicated that it induces apoptosis in HEPG-2 liver cancer cells. nih.govdovepress.com The apoptotic mechanism was determined to be the mitochondria-mediated intrinsic pathway. This was supported by observations of morphological changes consistent with apoptosis, dissipation of the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.govdovepress.com

Similarly, certain benzenesulfonylaminoguanidine derivatives have been shown to induce apoptosis in cancer cells. One active compound, 24 , was found to cause a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. mdpi.com The ability of resveratrol (B1683913) derivatives to induce autophagic cell death by inhibiting the mTOR/pAkt pathway further illustrates how modifying molecular structures can target specific cellular mechanisms to suppress cancer cell growth. nih.gov These findings demonstrate that benzenesulfonamide-related scaffolds can be effectively functionalized to create compounds that not only inhibit cancer cell growth but also actively promote cancer cell death through the modulation of critical apoptotic pathways.

Anti-inflammatory Properties and Immunomodulation

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory effects, primarily through the inhibition of key enzymes and modulation of inflammatory pathways.

Research into a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). mdpi.com This enzyme is crucial in the biosynthesis of hydroxyeicosatetraenoic acids (HETEs), which are lipid signaling molecules involved in inflammatory responses. mdpi.com The inhibition of 12-LOX by these benzenesulfonamide derivatives effectively curtails the production of these pro-inflammatory mediators. mdpi.com

Further studies on other benzenesulfonamide derivatives have revealed their capacity to suppress pro-inflammatory cytokines and enzymes. For instance, novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine have been shown to significantly reduce levels of pro-inflammatory markers such as TNF-α, IL-1α, IL-1β, IL-6, and C-reactive protein (CRP) in paw tissue. mdpi.com These compounds also demonstrated a reduction in COX-1 and COX-2 levels, comparable to the non-inflamed control group. mdpi.com

In the realm of immunomodulation, certain sulfonamide chalcone (B49325) compounds have been found to upregulate anti-inflammatory and regulatory cytokine gene expression in mouse peritoneal exudate cells (PECs). nih.gov This suggests a shift towards an anti-inflammatory host immune response, which could be beneficial in chronic inflammatory conditions. nih.gov

The anti-inflammatory mechanism of some benzenesulfonamide derivatives also involves membrane stabilization. Certain synthesized derivatives have been shown to inhibit the heat-induced hemolysis of red blood cell membranes, indicating a potential to prevent lysosomal membrane damage under stress, a key factor in the inflammatory process. mdpi.com

Antioxidant Activities and Radical Scavenging Mechanisms

The antioxidant properties of this compound derivatives are often attributed to the presence of the methoxy (B1213986) group and other substituents on the aromatic rings. Phenolic compounds, in general, are known for their ability to scavenge free radicals, such as reactive oxygen species, thereby protecting against oxidative stress. wwjmrd.com

The primary mechanisms by which phenolic compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). The presence of a methoxy group can influence the bond dissociation enthalpy (BDE) of the phenolic O-H group, which is a key parameter in the HAT mechanism. nih.gov A lower BDE facilitates the donation of a hydrogen atom to a free radical, thus neutralizing it.